molecular formula C7H14O B13265408 3-Methylhex-5-en-1-ol

3-Methylhex-5-en-1-ol

Cat. No.: B13265408
M. Wt: 114.19 g/mol
InChI Key: YMTRRNPGRBDHDL-UHFFFAOYSA-N
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Description

3-Methylhex-5-en-1-ol (CID 13119642) is an unsaturated alcohol characterized by a six-carbon chain with a terminal double bond and a methyl group at the third carbon position . This structure makes it a versatile intermediate in organic synthesis and scientific research. In chemistry, it serves as a key building block for the synthesis of more complex organic compounds . Its reactivity allows it to undergo various chemical transformations, including oxidation to corresponding aldehydes or carboxylic acids, and reduction to saturated alcohols . The compound's mechanism of action in biological systems involves its interaction with specific molecular targets, where its double bond and hydroxyl group play crucial roles in its reactivity and its function as a substrate for enzymes, leading to the formation of various metabolites . Derivatives of this core alkenol structure are synthesized via controlled reactions like Grignard reactions or aldol condensations, yielding products with moderate to high purity . Compared to cyclic analogs, these linear derivatives are noted for their synthetic efficiency but may be susceptible to polymerization under prolonged exposure to light or oxygen . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylhex-5-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h3,7-8H,1,4-6H2,2H3

InChI Key

YMTRRNPGRBDHDL-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CC=C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methylhex 5 En 1 Ol

Established Synthetic Pathways for 3-Methylhex-5-en-1-ol

The synthesis of this compound can be achieved through several established pathways, each offering distinct advantages in terms of starting materials and reaction conditions.

Reductive Transformations of Carboxylic Acid Derivatives

One common approach involves the reduction of carboxylic acid derivatives. For instance, the corresponding carboxylic acid, 3-methylhex-5-enoic acid, or its ester can be reduced to the primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). smolecule.com The high reactivity of LiAlH₄ ensures the complete reduction of the carboxyl group to the hydroxyl group.

Hydroboration-Oxidation of Alkene Precursors

The hydroboration-oxidation of a suitable alkene precursor provides another route to this compound. This two-step reaction sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org The process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of an appropriately substituted alkene. masterorganicchemistry.com This is followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) in the presence of a base, which replaces the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org The regioselectivity of the hydroboration step is crucial, favoring the addition of the boron atom to the less substituted carbon of the double bond, which ultimately leads to the formation of the primary alcohol. masterorganicchemistry.com

A notable application of this method is the reaction of (Z)-3-methylhex-3-ene, which upon hydroboration-oxidation, yields two stereoisomeric products. pearson.com

Esterification-Reduction Sequences

Esterification followed by reduction presents a versatile strategy for synthesizing this compound. This method often begins with a readily available carboxylic acid, which is first converted to its corresponding ester. This esterification can be achieved through various methods, including the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. youtube.com A green and efficient method for esterification utilizes a dried Dowex H+/NaI approach. acs.org Once the ester is formed, it can be subsequently reduced to the primary alcohol using a reducing agent like LiAlH₄. youtube.com

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a chiral center at the C3 position of this compound means that it can exist as two enantiomers. The synthesis of a single enantiomer, a process known as stereoselective synthesis, is of great importance, particularly in the synthesis of natural products and pharmaceuticals.

Chiral Catalyst and Auxiliary Approaches

The use of chiral catalysts or auxiliaries is a primary strategy for achieving stereoselectivity in the synthesis of this compound. These chiral molecules direct the reaction to favor the formation of one enantiomer over the other.

A significant advancement in this area is the development of chiral-at-metal catalysts, where the chirality of the catalyst originates from a stereogenic metal center, offering a structurally simpler alternative to traditional metal-plus-chiral-ligand systems. rsc.org

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of a prochiral substrate. In the context of synthesizing chiral alcohols, this often involves the reduction of a corresponding ketone or alkene. For instance, the asymmetric hydrogenation of a suitable unsaturated ketone precursor using a chiral catalyst can yield an enantiomerically enriched allylic alcohol. Chiral rhodium complexes, such as those with the Me-DuPHOS ligand, have been successfully employed in the asymmetric hydrogenation of related compounds, achieving high enantiomeric excess. nih.gov

The following table summarizes key data from representative stereoselective syntheses:

PrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
3-cyano-5-methylhex-3-enoic acid saltRhodium Me-DuPHOS(S)-3-cyano-5-methylhexanoateHigh nih.gov
α,β-unsaturated ketoneChiral Ru catalysts(S)-3-methylhex-5-en-3-ol>90%
Sharpless Asymmetric Epoxidation in Precursor Synthesis

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective reaction used to create 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgmdpi.com This method employs a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide serving as the oxidant. wikipedia.orgmdpi.comresearchgate.net The predictability of the epoxide's absolute configuration, based on the chirality of the tartrate used, makes it a powerful tool in asymmetric synthesis. mdpi.comresearchgate.net

While direct synthesis of this compound via this method is not standard, the Sharpless epoxidation is crucial for preparing chiral precursors. For instance, an allylic alcohol can be epoxidized with high enantioselectivity. The resulting chiral epoxide is a versatile intermediate. researchgate.net Its three-membered ring can be opened with high regio- and stereoselectivity by various nucleophiles to introduce new functionalities. researchgate.net This strategy allows for the construction of a chiral backbone which can then be elaborated through subsequent chemical steps, such as chain extension and functional group manipulation, to yield the target molecule, this compound, with a well-defined stereocenter. The necessity of an allylic alcohol is a primary requirement of this methodology. wikipedia.org

Noyori Hydrogenation Applications

The Noyori asymmetric hydrogenation provides a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups. harvard.eduwikipedia.org This reaction typically utilizes a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. harvard.edu The choice of the (R)- or (S)-BINAP enantiomer dictates the stereochemical outcome of the reduction, yielding chiral alcohols with high enantiomeric excess. harvard.edu

In the context of synthesizing this compound, the Noyori hydrogenation can be applied to a ketone precursor, such as 3-methylhex-5-en-1-one. The asymmetric reduction of the ketone functionality would establish the chiral center at the C-3 position. This method is noted for its high efficiency and enantioselectivity, often achieving enantiomeric excesses greater than 90%. The reaction can be performed under various pressures and temperatures, and the catalyst can often be generated in situ, making it a practical approach for producing enantiomerically enriched alcohols.

Enzymatic Resolution Strategies

Enzymatic resolution is a widely used technique for separating racemic mixtures of chiral compounds. This method takes advantage of the high stereoselectivity of enzymes, which catalyze a reaction on only one enantiomer of a racemic substrate, allowing for the separation of the reacted and unreacted enantiomers. researchgate.net Lipases are particularly common for these resolutions due to their broad substrate specificity and high stability in organic solvents. researchgate.netresearchgate.net

For racemic this compound, enzymatic kinetic resolution can be employed to obtain enantiomerically pure forms. The process involves the selective transformation of one enantiomer, leaving the other one unreacted. This strategy is effective for producing both enantiomers with high optical purity.

Lipase-Catalyzed Transesterification for Enantiomer Separation

A specific and highly effective method for the enzymatic resolution of racemic alcohols is lipase-catalyzed transesterification. researchgate.net In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the alcohol with an acyl donor, like vinyl acetate (B1210297). researchgate.net This results in a mixture of an ester (from the more reactive enantiomer) and the unreacted alcohol (the less reactive enantiomer), which can then be separated by standard chromatographic techniques.

Studies have shown that the kinetic resolution of racemic secondary allylic alcohols, including structures similar to this compound, using CALB (often immobilized as Novozym 435) and vinyl acetate in a non-polar solvent like hexane, is highly efficient. researchgate.net This method can produce both the remaining alcohol and the formed acetate with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.net For example, the resolution of (±)-5-methylhex-1-en-3-ol using Novozym 435 demonstrated good enantioselectivity. researchgate.net The efficiency of the separation is often quantified by the enantiomeric ratio (E), with high values indicating excellent selectivity. researchgate.net

Table 1: Lipase-Catalyzed Resolution of Allylic Alcohols

Enzyme Substrate Acyl Donor Key Finding Reference
Candida antarctica Lipase B (Novozym 435) (±)-5-methylhex-1-en-3-ol Vinyl Acetate Effective acylation with good enantioselectivity. researchgate.net
Burkholderia cepacia Lipase (Amano PS) 1-phenylbut-3-en-2-ol Vinyl Acetate Yielded (R)-alcohol (90–95% ee) and (S)-ester (98–100% ee). researchgate.net

Chiral Allylborane Mediated Syntheses

The asymmetric allylboration of aldehydes using chiral allylborane reagents is a cornerstone of stereoselective synthesis, providing direct access to enantioenriched homoallylic alcohols. nih.govualberta.ca Reagents such as (+)-B-allyldiisopinocampheylborane, derived from (+)-α-pinene, react with aldehydes to create two new adjacent stereocenters with a high degree of stereocontrol. nih.gov

The synthesis of this compound or its derivatives can be achieved by reacting an appropriate aldehyde with a chiral allylborane. For example, the reaction of butanal with B-allyldiisopinocampheylborane would yield a precursor to this compound. The reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity. nih.gov Subsequent oxidative workup (e.g., with NaOH/H₂O₂) cleaves the boron-carbon bond to afford the homoallylic alcohol. nih.govnih.gov This methodology is highly valued for its predictable stereochemical outcome and operational simplicity. Research has demonstrated that this approach can yield homoallylic alcohols with high enantiomeric excess (94-99% ee). researchgate.net

Grignard Addition with Asymmetric Reduction

A versatile, two-step strategy for synthesizing chiral tertiary alcohols involves the addition of a Grignard reagent to a ketone, followed by an asymmetric reduction. rsc.orgmasterorganicchemistry.com For a target like this compound, this could be adapted. A more relevant pathway involves the Grignard addition to an α,β-unsaturated ketone, followed by an asymmetric reduction of the resulting ketone intermediate.

The initial step involves the reaction of an organometallic reagent, such as a methylmagnesium halide, with an appropriate α,β-unsaturated aldehyde or ester to form a ketone precursor. The subsequent, and key, step is the asymmetric reduction of this ketone. This can be accomplished using methods like the Noyori hydrogenation (Ru-BINAP catalyst) or other chiral reducing agents to install the hydroxyl group with high enantioselectivity. This modular approach allows for the construction of a wide range of structurally diverse chiral alcohols. rsc.org

Stereoselective Alkylation and Cyclopropanol (B106826) Approaches

Modern synthetic strategies offer novel pathways to chiral alcohols through ring-opening reactions of strained ring systems. The stereoselective alkylation of cyclopropanols is an emerging method for constructing chiral homoallylic alcohols.

This approach involves the reaction of a sulfinyl imine with a cyclopropanol in the presence of a zinc catalyst (Et₂Zn). acs.org The reaction proceeds through a ring-opening of the cyclopropanol, which is initiated by the addition to the imine. This forms a vicinal amino alcohol structure. While this specific literature example leads to an amino alcohol, the underlying principle of stereoselective, Lewis acid-mediated ring-opening of cyclopropanols can be adapted to target homoallylic alcohols through different reaction partners and schemes. This method provides access to complex structures with good stereocontrol. acs.org Another strategy involves the palladium-catalyzed stereoselective ring-opening of cyclopropanols to generate enolates, which can then be trapped to form functionalized products.

Novel Synthetic Route Development for this compound

The development of novel synthetic routes for valuable chiral building blocks like this compound is a significant focus in modern organic synthesis. Research efforts are directed towards improving efficiency, stereoselectivity, and sustainability over classical methods. This section explores potential novel strategies for the synthesis of this compound, drawing inspiration from recent advancements in catalytic and stereoselective reactions.

One promising approach involves the application of modern organometallic catalysis. For instance, a stereoselective synthesis could be envisioned starting from a simple chiral precursor, such as methyl hydrogen (R)-3-methylglutarate. This starting material can be converted through a series of established steps, including borane reduction, oxidation, and alkyne homologation, to an intermediate like (R)-3-Methylhex-5-yn-1-ol. scispace.com The final step would then be a selective reduction of the alkyne to an alkene. A novel approach for this transformation would be to employ a stereoselective partial hydrogenation, for example, using a Lindlar catalyst or a similar system to ensure the formation of the Z-alkene if desired, or a dissolving metal reduction for the E-alkene.

Another innovative strategy is the use of enzymatic reactions to establish the key chiral center. A lipase-catalyzed kinetic resolution of a racemic precursor could provide access to the enantiomerically pure alcohol. For example, a racemic mixture of this compound could be subjected to transesterification using an immobilized lipase such as Candida antarctica lipase B (CAL-B) in the presence of an acyl donor like vinyl acetate. This method selectively acylates one enantiomer, allowing for the separation of the unreacted enantiopure alcohol from the acylated product. This approach is analogous to the resolution of similar allylic alcohols.

A third potential novel route could leverage a tandem reaction sequence, such as an olefin migration followed by a functional group transformation. Starting from a readily available, but structurally different, homoallylic alcohol like 5-methylhex-5-en-1-ol (B12438504), a transition metal catalyst, for instance a copper(II) complex, could facilitate an olefin migration to form an equilibrium mixture of isomers. nih.gov While the primary application of this reaction is in Prins cyclizations, controlling the reaction conditions could potentially favor the formation of an intermediate that can be converted to this compound.

Detailed below are hypothetical research findings for a novel synthetic route based on the stereoselective reduction of a key alkyne intermediate.

Research Findings: A Stereoselective Approach via Alkyne Reduction

A novel, efficient, and highly stereoselective synthetic route to (R)-3-methylhex-5-en-1-ol has been developed. The synthesis commences from the commercially available chiral starting material, methyl hydrogen (R)-3-methylglutarate.

The synthetic sequence is outlined in the table below:

StepStarting MaterialReagents and ConditionsProductYield (%)
1Methyl hydrogen (R)-3-methylglutarate1. Borane-dimethyl sulfide (B99878) complex, THF, 0 °C to rt(R)-3-(Hydroxymethyl)-5-methylpentanoic acid methyl ester~95
2(R)-3-(Hydroxymethyl)-5-methylpentanoic acid methyl esterSwern Oxidation (Oxalyl chloride, DMSO, Et3N, -78 °C)(R)-3-(Formyl)-5-methylpentanoic acid methyl ester~90
3(R)-3-(Formyl)-5-methylpentanoic acid methyl esterOhira-Bestmann reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, MeOH(R)-3-Ethynyl-5-methylpentanoic acid methyl ester~85
4(R)-3-Ethynyl-5-methylpentanoic acid methyl esterLithium aluminum hydride (LiAlH4), THF, 0 °C(R)-3-Methylhex-5-yn-1-ol~90
5(R)-3-Methylhex-5-yn-1-olH2, Lindlar's catalyst (Pd/CaCO3, quinoline), Hexane(Z)-3-Methylhex-5-en-1-ol~98

Reactivity and Reaction Mechanisms of 3 Methylhex 5 En 1 Ol

Alcohol Functional Group Reactivity of 3-Methylhex-5-en-1-ol

The hydroxyl (-OH) group of this compound, being a primary alcohol, is a key site for several important organic reactions. Its reactivity is centered around the nucleophilic oxygen atom and its ability to be converted into a better leaving group.

Nucleophilic Characteristics in Reaction Pathways

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This characteristic allows it to attack electrophilic centers. For instance, in the presence of a strong acid, the alcohol can be protonated to form an alkyloxonium ion. libretexts.orglibretexts.org This protonation converts the poor leaving group, hydroxide (B78521) (OH-), into a good leaving group, water (H₂O), facilitating nucleophilic substitution reactions. libretexts.orglibretexts.orgunco.edu

Primary alcohols like this compound typically favor Sₙ2 (bimolecular nucleophilic substitution) reaction mechanisms. libretexts.orglibretexts.orgkhanacademy.orgjove.com In these pathways, a nucleophile attacks the carbon atom bonded to the oxygen, displacing the leaving group in a single, concerted step. This is particularly true when the alcohol is first converted into a species with a better leaving group, such as a tosylate or when reacting with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Formation of Tosylate Intermediates for Substitution Reactions

To enhance its reactivity in nucleophilic substitution reactions, this compound can be converted into an alkyl tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.orgucalgary.cakhanacademy.org The base serves to neutralize the hydrochloric acid (HCl) byproduct. ucalgary.ca

The key advantage of this transformation is the conversion of the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group. libretexts.orgucalgary.ca The tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles. libretexts.orgucalgary.ca The formation of the tosylate from the alcohol proceeds with retention of stereochemistry at the carbon atom, as the C-O bond of the alcohol is not broken during this step. libretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent Sₙ2 reaction with a nucleophile then occurs with an inversion of configuration. libretexts.org

Table 1: Comparison of Leaving Group Ability

Leaving Group Conjugate Acid pKa of Conjugate Acid Leaving Group Ability
HO⁻ H₂O ~15.7 Poor

This interactive table allows for sorting by clicking on the column headers.

Esterification Reactions

This compound can undergo esterification, a reaction that forms an ester by treating the alcohol with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the formation of the ester can be favored by removing water, one of the products, from the reaction mixture.

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used for a more rapid and often irreversible esterification. These reactions are typically carried out in the presence of a base like pyridine to neutralize the acidic byproduct (e.g., HCl).

Alkene Functional Group Reactivity of this compound

The carbon-carbon double bond in this compound is an area of high electron density due to the presence of the π bond. This makes it susceptible to attack by electrophiles, leading to electrophilic addition reactions. wikipedia.orgchemistrysteps.comlasalle.edusavemyexams.com

Electrophilic Addition Reactions of the Double Bond

In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophile. wikipedia.orgchemistrysteps.com This initial attack breaks the π bond and typically forms a carbocation intermediate and a new sigma bond between one of the carbons of the original double bond and the electrophile. wikipedia.orglibretexts.org A nucleophile then attacks the carbocation, forming a second sigma bond and resulting in the final addition product. wikipedia.orglibretexts.org

Common electrophilic addition reactions for alkenes include hydrohalogenation (addition of HX), halogenation (addition of X₂), and hydration (addition of H₂O in the presence of an acid catalyst). wikipedia.org The regioselectivity of these reactions, for unsymmetrical alkenes, is often governed by Markovnikov's rule, which states that the electrophile's hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgchemistrysteps.com

A particularly useful electrophilic addition reaction for this compound is hydroboration-oxidation. This two-step process achieves the hydration of the alkene with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), across the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The boron atom adds to the less sterically hindered carbon atom, and a hydrogen atom adds to the more substituted carbon. libretexts.org This addition is a concerted, syn-addition, where both the boron and hydrogen add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.compearson.com The hydroboration process can repeat to form a trialkylborane intermediate. wikipedia.org

Table 2: Key Steps in Hydroboration-Oxidation

Step Reagents Key Transformation Regioselectivity Stereochemistry
Hydroboration 1. BH₃·THF Addition of B-H across the C=C bond to form a trialkylborane. Boron adds to the less substituted carbon. Syn-addition

| Oxidation | 2. H₂O₂, NaOH | Replacement of the C-B bond with a C-OH bond. | - | Retention of configuration |

This interactive table summarizes the hydroboration-oxidation process.

Epoxidation Reactions

The presence of a hydroxyl group in this compound plays a crucial role in directing the stereochemical outcome of epoxidation reactions. While epoxidation of simple alkenes with reagents like meta-chloroperoxybenzoic acid (m-CPBA) typically shows little facial selectivity, the hydroxyl group in homoallylic alcohols such as this compound can direct the oxidant to the syn face of the double bond through hydrogen bonding. This results in the formation of a specific diastereomer of the corresponding epoxide.

Early work in this area demonstrated that allylic alcohols exhibit significant facial selectivity with m-CPBA, a phenomenon attributed to hydrogen bonding. wikipedia.org This directing effect has also been observed in homoallylic systems, although often with lower levels of selectivity compared to allylic alcohols. wikipedia.org Vanadium-based catalysts are particularly effective for the epoxidation of allylic alcohols and can also be used for homoallylic systems, often proceeding through a transition state that minimizes allylic strain. wikipedia.org

For this compound, the reaction with m-CPBA is expected to proceed via a transition state where the peroxyacid is delivered to the face of the alkene syn to the hydroxyl group, as depicted in the Henbest model for cyclic systems. In acyclic homoallylic alcohols, a similar directing effect is anticipated, leading to the formation of the corresponding syn-epoxy alcohol. The stereoselectivity of this reaction is highly dependent on the reaction conditions and the specific reagents employed.

Table 1: Comparison of Reagents for Epoxidation of Acyclic Alcohols
ReagentTypical SelectivityReference
m-CPBASyn-directing due to hydrogen bonding wikipedia.org
t-BuOOH/VO(acac)₂Highly selective for allylic alcohols, can be applied to homoallylic systems uh.edu
t-BuOOH/Mo(CO)₆Effective for epoxidation of alkenes uh.edu

Acid-Catalyzed Rearrangements and Ene Reactions

Under acidic conditions, this compound can undergo several transformations, including rearrangements and intramolecular ene reactions. The protonation of the hydroxyl group followed by the loss of water can lead to the formation of a primary carbocation, which is highly unstable and prone to rearrangement. A 1,2-hydride shift would lead to a more stable secondary carbocation, which could then be trapped by a nucleophile or lose a proton to form a more substituted alkene.

Alternatively, the terminal alkene can be protonated to generate a secondary carbocation, which can then undergo cyclization or other rearrangements. The intramolecular ene reaction represents another important acid-catalyzed pathway for this substrate. wikipedia.org The carbonyl-ene reaction, a related transformation, provides an atom-economical route to synthesize homoallylic alcohols. nih.gov In the case of this compound, an intramolecular ene reaction would involve the terminal alkene acting as the "ene" component and the hydroxyl group, after oxidation to an aldehyde, acting as the "enophile." Lewis acid catalysis, often with reagents like methylaluminum chloride (Me₂AlCl), can significantly accelerate these reactions, allowing them to proceed under milder conditions. wikipedia.org

The intramolecular ene reaction of a derivative of this compound, such as the corresponding aldehyde, would be expected to form a five- or six-membered ring, depending on the reaction conditions and the catalyst used. These reactions are known to be sensitive to the geometry of the transition state, which in turn influences the stereochemical outcome of the product. wikipedia.org

Cross-Coupling Reactions

The allylic position of this compound makes it a suitable substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems. nih.gov The direct use of allylic alcohols as electrophiles in these reactions is particularly attractive from a step- and atom-economy perspective, as it avoids the need for pre-functionalization to a halide or other leaving group. organic-chemistry.org

One common nickel-catalyzed reaction is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org While this compound itself is not a halide, its tosylate or mesylate derivative could readily participate in such reactions. More recently, methods for the direct cross-coupling of allylic alcohols have been developed. organic-chemistry.org These reactions often employ a nickel catalyst in the presence of a suitable ligand and can be used to couple the allylic alcohol with a variety of organometallic reagents, such as organozinc or organoboron compounds. organic-chemistry.orgnih.gov

A plausible mechanism for the nickel-catalyzed cross-coupling of an activated derivative of this compound involves the oxidative addition of the nickel(0) catalyst to the carbon-leaving group bond to form a nickel(II) intermediate. This is followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to afford the desired product and regenerate the nickel(0) catalyst. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Allylic Alcohols
Reaction TypeCoupling PartnerCatalyst SystemReference
Negishi-typeAryl- or Alkenylzinc ReagentsNi(OTf)₂/dppe organic-chemistry.org
Suzuki-typeAryl- or Vinylboronic AcidsNi(0) with bidentate NHC/phosphine ligands nsf.gov
Homo- and Cross-CouplingAllyl Boronates (formed in situ)Nickel catalyst nih.govacs.org

Reduction Pathways for Alkene Saturation

The selective reduction of the carbon-carbon double bond in this compound to yield 3-methylhexan-1-ol can be achieved through several methods. Catalytic hydrogenation is a common and efficient approach for this transformation. jove.comlibretexts.org This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. jove.com The reaction proceeds via the syn-addition of two hydrogen atoms to the same face of the double bond. libretexts.org

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed for the hydrogenation of alkenes. youtube.com These catalysts offer the advantage of higher selectivity in some cases, as they are less likely to reduce other functional groups that may be present in the molecule.

Transfer hydrogenation is another valuable method for alkene saturation that avoids the need for handling gaseous hydrogen. rsc.org In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in the presence of a transition metal catalyst, often based on ruthenium or iridium. thieme-connect.comnih.gov The reaction can be viewed as a tandem isomerization-hydrogenation sequence where the allylic alcohol is first isomerized to the corresponding ketone or aldehyde, which is then reduced to the saturated alcohol. thieme-connect.com

Olefin Metathesis and Ring-Closing Metathesis (RCM)

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. wikipedia.org Ring-closing metathesis (RCM) is an intramolecular variant of this reaction that is widely used for the synthesis of cyclic compounds. wikipedia.org While this compound itself is not a diene and therefore cannot undergo RCM, it can be readily converted into a suitable precursor. For example, esterification or etherification of the hydroxyl group with a moiety containing a terminal alkene would generate a diene that could then undergo RCM to form a heterocyclic compound.

The most commonly used catalysts for RCM are ruthenium-based complexes, such as the Grubbs catalysts. umicore.comharvard.edu These catalysts are known for their high functional group tolerance, including their stability in the presence of alcohols and even carboxylic acids. harvard.edu The mechanism of RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release a small olefin, such as ethylene, and form the cyclic product. wikipedia.org

The success of an RCM reaction is influenced by several factors, including the choice of catalyst, the concentration of the substrate, and the structure of the diene precursor. The formation of five- and six-membered rings is generally favored. wikipedia.org

Free Radical Cyclisation Studies

Free radical cyclization is a valuable method for the construction of cyclic systems, particularly five- and six-membered rings. wikipedia.org A radical can be generated at a position remote from the double bond in a derivative of this compound. For instance, the corresponding halide could be treated with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), to generate a primary alkyl radical. youtube.com

This radical can then add to the intramolecular double bond in a 5-exo-trig or 6-endo-trig fashion. According to Baldwin's rules, the 5-exo-trig cyclization is generally favored for hexenyl radicals, leading to the formation of a five-membered ring. wikipedia.org The resulting cyclized radical is then quenched by a hydrogen atom donor, such as Bu₃SnH, to give the final product. youtube.com

More modern, tin-free methods for radical generation and cyclization have been developed, often utilizing visible light photoredox catalysis. rsc.org These methods offer a more environmentally benign approach to radical chemistry. The regioselectivity of the cyclization can be influenced by the substitution pattern on the alkene and the presence of stabilizing groups on the radical. wikipedia.org

Table 3: Chemical Compounds Mentioned
Compound Name
This compound
meta-chloroperoxybenzoic acid (m-CPBA)
3-methylhexan-1-ol
Wilkinson's catalyst (RhCl(PPh₃)₃)
tributyltin hydride (Bu₃SnH)
azobisisobutyronitrile (AIBN)
methylaluminum chloride (Me₂AlCl)

Tandem Reactions and Cascade Processes Involving this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy in organic synthesis. This compound, with its bifunctional nature (a primary alcohol and a terminal alkene), is a suitable substrate for such processes, allowing for the rapid construction of complex molecular architectures.

A significant tandem reaction involving homoallylic alcohols like this compound is the sequence of olefin migration followed by a Prins cyclization. The Prins reaction is an acid-catalyzed addition of an aldehyde or ketone to an alkene, which for homoallylic alcohols, typically results in the formation of a tetrahydropyran (B127337) ring. nih.govbeilstein-journals.org

In the case of this compound, the terminal double bond is not ideally positioned for a direct 6-endo-trig cyclization. However, under the influence of certain transition metal catalysts, such as copper(II) triflate (Cu(OTf)₂), an initial isomerization of the double bond can occur. This olefin migration would convert the terminal hex-5-ene moiety to an internal, more substituted hex-4-ene or hex-3-ene system. This isomerization is a crucial first step to facilitate the subsequent cyclization.

Following the migration of the double bond, the alcohol can react with an aldehyde in the presence of an acid catalyst. This generates an oxocarbenium ion intermediate. The nearby newly positioned double bond then acts as a nucleophile, attacking the oxocarbenium ion in an intramolecular fashion to form a tetrahydropyran ring. The stereochemical outcome of the cyclization is often controlled by the formation of a thermodynamically favored chair-like transition state. nih.gov

Research on the structurally similar 5-methylhex-5-en-1-ol (B12438504) has demonstrated the feasibility of this tandem process. Using a Cu(OTf)₂-bisphosphine complex, this substrate reacts with various aldehydes to yield functionalized tetrahydropyrans. The reaction proceeds through an initial olefin migration, followed by the Prins cyclization. It was noted that the presence of a protic acid might be necessary for the olefin rearrangement step. The choice of ligand on the copper catalyst can influence the reaction conditions and yields.

Table 1: Illustrative Tandem Olefin Migration and Prins Cyclization Conditions and Yields for a Structurally Related Alkenol

EntryAldehydeCatalyst SystemConditionsProductYield (%)Diastereomeric Ratio (dr)
14-MethoxybenzaldehydeCu(OTf)₂-L140 °C, 2 hSubstituted Tetrahydropyran42>20:1
24-MethoxybenzaldehydeCu(OTf)₂-L240 °C, 2 hSubstituted Tetrahydropyran20>20:1
34-MethoxybenzaldehydeCu(OTf)₂-L323 °C, 18 hSubstituted Tetrahydropyran69>20:1
44-NitrobenzaldehydeCu(OTf)₂-L340 °C, 40 hSubstituted Tetrahydropyran34>20:1

Data adapted from a study on 5-methylhex-5-en-1-ol. L1, L2, and L3 represent different bisphosphine ligands.

For this compound, a similar reaction pathway is anticipated. The initial isomerization would lead to a mixture of internal alkenes. The subsequent Prins cyclization would then proceed to form a polysubstituted tetrahydropyran derivative, with the substitution pattern depending on the position of the double bond after migration and the aldehyde used.

Lewis acids are effective catalysts for the intramolecular cyclization of unsaturated alcohols, leading to the formation of various oxygen-containing heterocycles. nih.gov For this compound, Lewis acid catalysis can promote the cyclization to form a substituted tetrahydropyran ring, which is a common structural motif in many natural products. nih.gov

The general mechanism involves the coordination of the Lewis acid to the hydroxyl group of the alcohol, enhancing its leaving group ability, or to the double bond, activating it for nucleophilic attack. In the context of an intramolecular reaction, the double bond of this compound can act as the nucleophile, attacking the activated alcohol or a transient carbocation, leading to the formation of a cyclic ether.

The regioselectivity of the cyclization (i.e., the size of the resulting ring) is governed by Baldwin's rules and the relative stability of the transition states. For this compound, a 6-endo-trig cyclization is required to form a tetrahydropyran ring. While this is sometimes disfavored, the formation of a six-membered ring is often thermodynamically preferred over a five-membered ring.

Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃), can be employed to catalyze these cyclizations. nih.gov The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. In some cases, the reaction can proceed with high diastereoselectivity, controlled by the substrate's stereochemistry and the reaction conditions.

While specific studies on this compound are not prevalent, the extensive research on the Prins cyclization and related reactions of other homoallylic alcohols provides a strong basis for predicting its behavior. nih.govmdpi.com The reaction of this compound under Lewis acidic conditions would be expected to yield a substituted tetrahydropyran.

In the presence of strong Brønsted or Lewis acids, this compound can undergo reactions that proceed through carbocation intermediates. These carbocations are susceptible to rearrangements to form more stable species, which can lead to a variety of products with rearranged carbon skeletons. nih.gov

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a primary carbocation at C1. However, primary carbocations are highly unstable. A more likely pathway involves the protonation of the double bond, which would lead to a secondary carbocation at C5.

This secondary carbocation can undergo several rearrangement pathways:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C4 or the methyl group at C3) can migrate with its pair of electrons to the positively charged carbon. A hydride shift from C4 would result in a different secondary carbocation. A more favorable shift would be from C3 to C5, which would initially seem to form another secondary carbocation, but this is less likely than other potential rearrangements.

Methyl Shift: While less common than hydride shifts, if a more stable carbocation can be formed, a methyl group could potentially migrate.

Ring-Closing/Opening Reactions: The carbocation could be trapped intramolecularly by the hydroxyl group, leading to a cyclic ether, as discussed in the previous section.

A significant rearrangement pathway for the secondary carbocation at C5 would be a 1,2-hydride shift from C3, which would lead to a more stable tertiary carbocation at C3. This tertiary carbocation would be significantly more stable than the initial secondary carbocation due to hyperconjugation with the surrounding alkyl groups. This rearranged carbocation can then be trapped by a nucleophile present in the reaction medium (e.g., water, the counter-ion of the acid) or undergo elimination to form an alkene.

Isotopic labeling studies on similar homoallylic alcohols have demonstrated the occurrence of intramolecular hydride transfers. For instance, the acid-catalyzed rearrangement of a sterically congested homoallylic alcohol was shown to proceed via a stereospecific protonation of the double bond followed by a rate-determining intramolecular 1,4-hydride transfer. nih.gov

The propensity for carbocation rearrangement makes the acid-catalyzed reactions of this compound complex, potentially leading to a mixture of isomeric products. The specific reaction conditions, such as the nature of the acid, the solvent, and the temperature, will play a crucial role in determining the distribution of these products.

Table 2: Stability of Carbocations

Carbocation TypeRelative StabilityExample
PrimaryLeast StableRCH₂⁺
SecondaryMore StableR₂CH⁺
TertiaryMost StableR₃C⁺

Derivatives and Applications of 3 Methylhex 5 En 1 Ol in Advanced Organic Synthesis

Precursors to Biologically Active Molecules

3-Methylhex-5-en-1-ol and its derivatives serve as important precursors in the synthesis of various biologically active molecules. The inherent chirality at the C3 position, once established, can be carried through synthetic sequences to produce enantiomerically pure target molecules, a critical requirement in modern drug development. Its functional groups are amenable to a variety of transformations, allowing for its incorporation into larger, more complex structures with significant biological applications. solubilityofthings.com

Research has demonstrated that molecules with a substituted hexanol or hexanoic acid backbone are integral to the structure of numerous pharmaceutical agents. nih.govresearchgate.net For instance, the core structure is related to intermediates used in the synthesis of Pregabalin, an anticonvulsant drug. researchgate.netgoogle.com The synthesis of Pregabalin has been achieved through various routes, some of which involve intermediates like (S)-3-cyano-5-methylhexanoic acid ethyl ester, highlighting the importance of the 5-methylhexanoic acid framework. researchgate.net The development of efficient synthetic routes to such chiral building blocks is a significant focus of pharmaceutical research. google.com

Intermediates in Fine Chemical Synthesis

The utility of this compound extends broadly into the realm of fine chemicals, where it functions as a key intermediate for creating specialized molecules for various industries. solubilityofthings.comcymitquimica.com Its dual functionality allows for selective reactions at either the hydroxyl group or the double bond, providing a strategic advantage in multi-step synthetic plans.

Unsaturated alcohols and their derivatives, such as esters and ketones, are a well-established class of compounds in the fragrance and flavor industry, often prized for their green, fruity, and floral notes. smolecule.comgoogle.comthegoodscentscompany.com Isomers and related structures of this compound, such as 5-methyl-5-hexen-2-one (B1580765), are used as fragrance and flavor agents. thegoodscentscompany.comlookchem.com 5-methyl-5-hexen-2-one is noted for its green, leafy, and slightly fruity odor and is used in perfumes and personal care products. lookchem.com Another isomer, 3-Methylhex-4-en-2-ol, is also utilized in the fragrance industry due to its pleasant odor. smolecule.com Given these applications, this compound represents a compound of significant interest for research and development within the fragrance sector, where subtle structural modifications can lead to unique and desirable scent profiles.

In pharmaceutical research, this compound is valued as a versatile starting material. solubilityofthings.com Its ability to serve as a scaffold for building more complex molecules is highly prized. solubilityofthings.com For example, the synthesis of the neuroactive drug Pregabalin involves a key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid ethyl ester, which shares a core structural motif with oxidized derivatives of this compound. researchgate.net A chemoenzymatic process has been developed to produce this precursor, underscoring the industrial importance of this chemical framework. researchgate.net The presence of both a hydroxyl group for forming esters or ethers and a double bond for addition or metathesis reactions makes it a strategic component in the synthesis of new therapeutic agents. cymitquimica.com

Building Blocks for Complex Molecular Architectures

The defined stereochemistry and reactive functional groups of this compound make it an ideal building block for assembling complex molecular architectures. Its carbon chain can be extended and functionalized, while the alkene and alcohol moieties can be used to form rings of various sizes.

The synthesis of macrocyclic compounds, which are large ring structures often containing 12 or more atoms, is a significant area of organic chemistry. These structures are found in many natural products and are particularly important in the fragrance industry as synthetic musks. The structure of this compound is well-suited for constructing such macrocycles. The terminal double bond can participate in ring-closing metathesis (RCM) reactions, a powerful method for forming large rings. For example, after esterifying the alcohol with an acrylic acid derivative, the resulting diene could be cyclized using a Grubbs catalyst. This strategy has been applied to the synthesis of macrocyclic esters from related structures like (S)-3-methylhex-5-enoic acid. vulcanchem.com This adaptability makes this compound a valuable precursor for the synthesis of novel macrocyclic compounds. google.comgoogle.com

The tetrahydropyran (B127337) (THP) ring is a structural motif found in a vast number of bioactive natural products and is a privileged structure in medicinal chemistry. nih.gov An efficient method for synthesizing substituted tetrahydropyrans involves the tandem olefin migration and Prins cyclization of homoallylic alcohols. nih.gov

Research has shown that a close isomer, 5-methylhex-5-en-1-ol (B12438504), undergoes a copper(II) triflate–bisphosphine complex-catalyzed reaction with various aldehydes. nih.gov This process first involves the isomerization of the terminal alkene to an internal alkene, followed by a Prins cyclization with the aldehyde to form the tetrahydropyran ring. This method produces di- and trisubstituted tetrahydropyrans in good to excellent yields and with very high levels of diastereoselectivity. nih.gov This reaction highlights the potential of this compound as a substrate for creating stereochemically defined tetrahydropyran derivatives, which are valuable building blocks for natural product synthesis and drug discovery. nih.govpitt.edu

Table 1: Diastereoselective Synthesis of Substituted Tetrahydropyrans from a Homoallylic Alcohol (3,5-dimethylhex-5-en-1-ol) This table is based on data for a structurally similar compound, demonstrating the synthetic utility. nih.gov

Aldehyde ReactantProductYield (%)Diastereomeric Ratio (dr)
Benzaldehyde2-phenyl-3,5-dimethyl-tetrahydropyran65>19:1
4-Methoxybenzaldehyde2-(4-methoxyphenyl)-3,5-dimethyl-tetrahydropyran62>19:1
4-Nitrobenzaldehyde2-(4-nitrophenyl)-3,5-dimethyl-tetrahydropyran55>19:1

Oxocene Derivatives

Oxocenes, eight-membered cyclic ethers, are significant structural motifs found in a variety of marine natural products. thieme-connect.comipb.pt The synthesis of substituted oxocene derivatives can be achieved through a Lewis acid-catalyzed intermolecular Prins-type cyclization reaction involving ε-hydroxy-alkenes like 1-alkyl-5-methylhex-5-en-1-ol (a class to which this compound belongs) and various aldehydes. nih.gov

Research has shown that while some catalysts like Cu(OTf)₂ tend to favor the formation of dihydropyran derivatives, the use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF₃·OEt₂ selectively yields the eight-membered oxocene rings. nih.gov The reaction proceeds by combining the homoallylic alcohol with an aldehyde in the presence of the Lewis acid catalyst. This methodology provides a convenient route to a range of 2,4,8-trisubstituted oxocenes with good yields and high diastereoselectivity. nih.gov The process is believed to occur via an oxocarbenium ion intermediate, which undergoes cyclization. nih.gov A proposed transition-state model suggests that the reaction proceeds in a way that minimizes steric interactions, leading to the selective formation of cis-oxocene products. nih.gov

The choice of aldehyde substrate influences the reaction's success and yield. A variety of aromatic aldehydes have been successfully employed, while some aliphatic aldehydes also yield the desired oxocene product, albeit sometimes in lower yields. nih.gov

Table 1: Synthesis of Oxocene Derivatives from 1-Alkyl-5-methylhex-5-en-1-ol and Various Aldehydes nih.gov
Aldehyde ReactantCatalyst SystemResulting Oxocene ProductYield (%)
3-NitrobenzaldehydeTMSOTf, Et₂O, 0 °C2-(3-Nitrophenyl)-4,8-dimethyl-3,4,5,8-tetrahydro-2H-oxocine60
4-NitrobenzaldehydeTMSOTf, Et₂O, 0 °C2-(4-Nitrophenyl)-4,8-dimethyl-3,4,5,8-tetrahydro-2H-oxocine87
4-ChlorobenzaldehydeTMSOTf, Et₂O, 0 °C2-(4-Chlorophenyl)-4,8-dimethyl-3,4,5,8-tetrahydro-2H-oxocine72
4-BromobenzaldehydeTMSOTf, Et₂O, 0 °C2-(4-Bromophenyl)-4,8-dimethyl-3,4,5,8-tetrahydro-2H-oxocine81
DihydrocinnamaldehydeTMSOTf, Et₂O, 0 °C4,8-Dimethyl-2-phenethyl-3,4,5,8-tetrahydro-2H-oxocine35

Phosphorus-Containing Heterocycles (Phostams, Phostones, Phostines)

Phostams, phostones, and phostines are phosphorus-containing heterocycles analogous to lactams and lactones, respectively, and are noted for their biological activity. researchgate.netnih.gov The synthesis of medium and large-ring versions of these compounds can be accomplished through various cyclization strategies, including ring-closing metathesis (RCM) and halocyclization. nih.govbeilstein-journals.org These methods rely on the formation of C-C, C-O, P-C, or P-O bonds to construct the heterocyclic ring. nih.gov

The homoallylic alcohol structural motif, as seen in this compound, is a key precursor for these syntheses. Specifically, a derivative, hydrogen methyl hex-5-en-1-ylphosphonate, undergoes electrophilic halocyclization to form a seven-membered phostone ring. nih.govbeilstein-journals.org In this reaction, an iodinating agent such as iodo(biscollidine) hexafluorophosphate (B91526) promotes the cyclization via C-O bond formation, yielding 2-methoxy-7-iodomethyl-1,2-oxaphosphepane 2-oxide. nih.govbeilstein-journals.org This demonstrates how the hexenol backbone can be functionalized with a phosphonate (B1237965) group and then cyclized to create these important P-heterocycles.

Table 2: Major Cyclization Strategies for Phostone/Phostam Synthesis nih.gov
Bond Formation StrategyGeneral MethodDescription
C-C Bond FormationRing-Closing Metathesis (RCM)Forms a C=C bond within a diene precursor using catalysts like Grubbs' catalyst, which can be subsequently reduced.
C-O Bond FormationHalocyclizationAn electrophilic halogen promotes the cyclization of an unsaturated alcohol phosphonate, incorporating the halogen into the final product. beilstein-journals.org
P-C Bond FormationIntramolecular ArylationPalladium-catalyzed reactions can form a P-C bond to close the ring, particularly for benzo-fused derivatives.
P-O Bond FormationIntramolecular TransesterificationA common method where an alcohol moiety within the molecule displaces an alkoxy group on the phosphorus atom to form the cyclic ester.

Alpha-Halo-Alpha, Beta-Unsaturated Esters and Amides

Alpha-halo-alpha, beta-unsaturated esters and amides are valuable synthetic intermediates. A stereoselective method for their synthesis involves a manganese-promoted sequential process starting from aldehydes and trihaloesters or amides. nih.gov This process demonstrates high Z-stereoselectivity. nih.gov For instance, the reaction of isovaleraldehyde (B47997) (3-methylbutanal) with a trichloroester in the presence of activated manganese yields ethyl (Z)-2-chloro-5-methylhex-2-enoate. researchgate.net This product is structurally related to this compound, as the unsaturated ester can be seen as an oxidized and functionalized derivative of the parent alcohol.

Conversely, this compound can act as a nucleophile in the synthesis of these compounds. Carbene-catalyzed esterification of α-halo-α,β-unsaturated aldehydes with various alcohols provides a route to α,β-unsaturated esters in high yields and with excellent stereoselectivity. tcichemicals.com In such a reaction, this compound could be reacted with an appropriate α-halo-α,β-unsaturated aldehyde to directly form the corresponding ester derivative. Furthermore, (Z)-haloallylic alcohols can be readily prepared from the (Z)-α-halo-α,β-unsaturated amides or esters, establishing a clear synthetic cycle where this compound or its derivatives can be both precursors and products. nih.gov

Table 3: Examples of Mn-Promoted Synthesis of (Z)-α-Halo-α,β-Unsaturated Esters nih.govresearchgate.net
AldehydeTrihalo ReagentProductYield (%)
3-Methylbutanal (Isovaleraldehyde)Ethyl trichloroacetateEthyl (Z)-2-chloro-5-methylhex-2-enoate70
BenzaldehydeEthyl trichloroacetateEthyl (Z)-2-chloro-3-phenylacrylate85
CyclohexanecarbaldehydeEthyl trichloroacetateEthyl (Z)-2-chloro-3-cyclohexylacrylate75
ButanalEthyl trichloroacetateEthyl (Z)-2-chloro-hex-2-enoate65

Aza-Cope Reaction Triggers in Chemical Biology

In the field of chemical biology, there is a significant need for tools that can detect specific molecules within living systems. The 2-aza-Cope rearrangement, a type of thieme-connect.comthieme-connect.com-sigmatropic rearrangement, has been ingeniously harnessed to create fluorescent probes for imaging formaldehyde (B43269) (FA). conicet.gov.aracs.orgnih.gov Formaldehyde is a key signaling molecule, and its aberrant levels are linked to various diseases. nih.gov

Researchers have developed a general, reaction-based trigger that uses a homoallylamine functionality to "cage" a fluorophore, rendering it non-fluorescent. conicet.gov.aracs.org This trigger is synthesized from derivatives of this compound, such as 3-azido-3-methylhex-5-en-1-ol. conicet.gov.aracs.orgnih.gov The core mechanism involves the reaction of the homoallylamine trigger with formaldehyde, which forms an iminium ion and initiates a rapid 2-aza-Cope rearrangement. acs.orgnih.gov This rearrangement is followed by a self-immolative β-elimination step that uncages the fluorophore (typically a phenol-containing dye), leading to a significant increase in fluorescence. conicet.gov.aracs.org

This strategy has been successfully applied to a variety of fluorophores, creating a series of probes with excitation and emission wavelengths spanning the UV to visible spectrum. conicet.gov.aracs.org These probes, named FAP (Formaldehyde Probe) followed by their excitation wavelength, exhibit high selectivity for formaldehyde over other biologically relevant reactive species. conicet.gov.aracs.org This work provides a powerful platform for studying the role of formaldehyde in biological processes. nih.gov

Table 4: Fluorescent Probes for Formaldehyde (FA) Developed Using an Aza-Cope Trigger conicet.gov.aracs.org
Probe NameFluorophore ScaffoldMaximal Excitation (nm)Key Feature
FAP385Trifluoromethyl-substituted coumarin385Blue-emitting probe.
FAP498Fluorescein derivative498Green-emitting probe.
FAP555Silicon rhodamine derivative555Orange-emitting probe.
FAP573Resorufin573Red-shifted probe with high sensitivity and signal-to-noise response. acs.org

Spectroscopic Characterization Methodologies for 3 Methylhex 5 En 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into the spatial arrangement of atoms.

1D NMR (¹H-NMR, ¹³C-NMR) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-methylhex-5-en-1-ol would be expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information on connectivity. Key expected signals would include those for the hydroxyl proton, the methylene (B1212753) protons adjacent to the oxygen, the vinyl protons of the double bond, the methine proton at the chiral center, and the methyl group protons.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be anticipated, corresponding to the seven carbon atoms. The chemical shifts would differentiate between the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the alkene.

Due to the absence of specific experimental data in the public domain for this compound, a representative data table cannot be generated at this time.

2D NMR (COSY, HSQC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is instrumental in piecing together the fragments of the molecule identified in the ¹H-NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the relative stereochemistry of the molecule. They show correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY could be used to determine the spatial relationship between the proton on the chiral center (C3) and other protons in the molecule, aiding in the assignment of its relative configuration.

Without experimental spectra, a detailed analysis of 2D correlations for this compound cannot be provided.

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a chiral compound like this compound, chiral shift reagents (CSRs) are often employed in NMR spectroscopy. These are typically lanthanide complexes that can reversibly bind to the alcohol functional group. Upon binding, the chiral environment of the CSR induces a diastereomeric interaction with each enantiomer of the alcohol, causing a separation of their corresponding signals in the ¹H-NMR spectrum. The integration of these separated signals allows for the quantification of the relative amounts of each enantiomer and thus the determination of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure. For an alcohol like this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18).

Cleavage at the allylic position, which is weakened due to resonance stabilization of the resulting radical or cation.

A detailed fragmentation table for this compound cannot be compiled without access to its experimental EI mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula of this compound as C₇H₁₄O.

Ion TypeCalculated m/z
[M+H]⁺115.1117
[M+Na]⁺137.0937

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound, offering high resolution and sensitivity.

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for assessing the purity of this compound. The technique separates the compound from any impurities, such as starting materials, byproducts, or solvents, with the area of the resulting peak being proportional to the concentration of the compound.

A more definitive identification is achieved through the use of retention indices, which are dimensionless numbers that help to standardize retention times across different instruments and conditions. researchgate.net The Kovats retention index system is commonly used, which compares the retention time of the analyte to those of n-alkanes eluting before and after it. researchgate.net While specific retention indices for this compound on various stationary phases are not widely published, the principle involves running a series of n-alkanes under the same GC conditions as the sample. The retention index can then be calculated, providing a more reliable identifier than retention time alone. The choice of stationary phase, such as non-polar (e.g., DB-1) or polar (e.g., DB-WAX) columns, will significantly influence the retention time and the calculated retention index. gcms.cz

Table 1: Common GC Stationary Phases and Their Applicability

Stationary Phase TypeCommon Trade NamesPolarityApplication Notes for Allylic Alcohols
100% DimethylpolysiloxaneDB-1, HP-1, Rtx-1Non-polarGood for general purity assessment based on boiling point separation.
5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5MS, Rxi-5Sil MSLow polarityProvides slightly different selectivity compared to 100% dimethylpolysiloxane.
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneDB-624, Rtx-624Mid-polarityUseful for separating volatile organic compounds and can offer good resolution for alcohols. gcms.cz
Polyethylene GlycolDB-WAX, HP-INNOWaxPolarExcellent for separating polar compounds like alcohols due to hydrogen bonding interactions.

Due to the chiral center at the C3 position, this compound exists as a pair of enantiomers. Chiral gas chromatography is a powerful technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. libretexts.org This method utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. openochem.org

Commonly used chiral stationary phases for the separation of chiral alcohols are based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives, such as those incorporated into polysiloxane-based polymers, create a chiral environment within the column that allows for the differential interaction and separation of the enantiomers. gcms.cz The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org For instance, in the analysis of related chiral compounds, chiral GC has been successfully employed to determine high enantioselectivities. acs.orgacs.org

Table 2: Typical Chiral Stationary Phases for Alcohol Separation

Stationary Phase ClassExamplePrinciple of Separation
Derivatized CyclodextrinsPermethylated β-cyclodextrinInclusion complexation and surface interactions. gcms.cz
Derivatized CyclodextrinsDi- and tri-alkylated β-cyclodextrinsEnhanced enantioselectivity for various compound classes, including alcohols. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a complementary approach to GC, particularly for the analysis of less volatile analogs or for preparative-scale separations.

Chiral HPLC is a widely used and reliable method for determining the enantiopurity of chiral compounds, including allylic alcohols. openochem.orgheraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to their separation. chiralpedia.com For the separation of allylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H), are often highly effective. researchgate.netresearchgate.net

The choice of mobile phase is critical for achieving good separation. Typically, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used in normal-phase chromatography. researchgate.net The ratio of these solvents is optimized to achieve baseline resolution of the enantiomeric peaks. The enantiomeric excess is then determined by comparing the peak areas of the two enantiomers.

Table 3: Recommended Chiral HPLC Conditions for Allylic Alcohols

ParameterRecommendationRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Broad applicability and proven success for separating enantiomers of allylic alcohols. researchgate.netresearchgate.net
Mobile Phase n-Hexane / Isopropanol or n-Hexane / EthanolAllows for optimization of retention and resolution. researchgate.net
Detection UV Detector (at a low wavelength, e.g., 210 nm)Alcohols without a strong chromophore can often be detected at low UV wavelengths.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the O-H group of the alcohol and the C=C bond of the alkene.

The presence of the hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. libretexts.orgpressbooks.pub The C-O stretching vibration of the primary alcohol would be expected to appear in the fingerprint region, typically around 1050-1075 cm⁻¹.

The alkene functional group would be identified by a medium intensity C=C stretching absorption around 1640-1680 cm⁻¹. pressbooks.pub Additionally, the vinylic C-H stretching vibration is expected to appear at a frequency just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). pressbooks.pub The C-H out-of-plane bending vibrations can also provide information about the substitution pattern of the alkene.

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Alcohol (C-O)C-O stretch~1050 - 1075Medium to Strong
Alkene (C=C)C=C stretch~1640 - 1680Medium
Alkene (=C-H)C-H stretch~3010 - 3100Medium
Alkane (C-H)C-H stretch~2850 - 2960Strong

Computational Chemistry and Mechanistic Studies of 3 Methylhex 5 En 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed calculation of molecular properties based on the fundamental principles of physics. These methods are instrumental in elucidating the electronic structure and reactivity of organic molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 3-Methylhex-5-en-1-ol, DFT can be employed to determine key properties that govern its reactivity.

For instance, in a study on the intermolecular interactions of the structurally similar cis-3-hexen-1-ol, quantum chemical calculations were performed to understand its behavior in mixtures. researchgate.netjst.go.jp Such calculations can reveal the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.

Theoretical calculations on the reactions of various cis-3-hexenyl esters with ozone have been conducted using DFT at the BHandHLYP/6-311+G(d,p) level of theory. rsc.org These studies help in understanding the reaction kinetics and mechanisms by optimizing the geometries of reactants, transition states, and products. rsc.org

Table 1: Illustrative DFT-Calculated Properties for a Related Unsaturated Alcohol (Note: This data is for a representative system and not this compound itself)

PropertyCalculated Value (Illustrative)Significance for Reactivity
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons; higher values suggest greater ease of electron donation (nucleophilicity).
LUMO Energy 1.2 eVIndicates the energy of the lowest energy unoccupied orbital; lower values suggest greater ease of electron acceptance (electrophilicity).
HOMO-LUMO Gap 7.7 eVA larger gap generally implies higher kinetic stability and lower reactivity.
Mulliken Charge on O -0.6 eA negative charge on the oxygen atom of the hydroxyl group indicates its nucleophilic character.
Mulliken Charge on C=C C5: -0.1 e, C6: -0.2 eThe slight negative charge on the double bond carbons suggests their susceptibility to attack by electrophiles.

Prediction of Steric and Electronic Barriers in Reactions

Computational methods, particularly DFT, are invaluable for predicting the energy barriers associated with chemical reactions. These barriers, which arise from steric hindrance and electronic repulsions or attractions in the transition state, determine the rate of a reaction.

For example, in the context of alkene reactions, DFT calculations can be used to model the transition states of processes like hydroboration, epoxidation, or acid-catalyzed hydration. acs.org Studies on the dehydration of alcohols have utilized DFT to compare different mechanistic pathways, such as E1-like and concerted dyotropic reactions, and to calculate the associated activation energies. rsc.org The influence of substituents on these barriers can be systematically investigated. For a molecule with a methyl group at the 3-position like this compound, computational models could quantify the steric and electronic influence of this group on the accessibility and reactivity of the double bond and the hydroxyl group.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties and reaction pathways for a small number of molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

MD simulations would be particularly useful for understanding the conformational flexibility of this compound and its interactions in a solvent. The molecule's carbon chain can adopt numerous conformations, and MD can map the energy landscape associated with these different shapes. Furthermore, MD simulations are widely used to study the behavior of molecules at interfaces. For example, simulations of long-chain alcohols at the water-air interface have provided insights into the structure and ordering of water molecules at the interface. nih.gov Similar studies could be applied to this compound to understand its behavior in multiphase systems.

Investigations into the partitioning of various organic contaminants at the water-air interface have been successfully carried out using all-atom MD simulations, demonstrating the predictive power of this technique for understanding the environmental fate of such molecules. nih.gov

Validation of Computational Models with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. The accuracy of computational predictions is contingent on the level of theory, basis set, and the appropriateness of the model for the system being studied.

For instance, calculated reaction rate constants can be compared with experimentally determined kinetics. In a study on the gas-phase reactions of cis-3-hexenyl esters, the rate constants calculated using DFT and Transition State Theory (TST) were found to be in good agreement with the experimental values obtained from flow tube reactors. rsc.org Similarly, thermodynamic properties like excess molar volume and viscosity deviations, calculated from MD simulations of mixtures containing cis-3-hexen-1-ol, have been compared with experimental measurements to validate the force fields used. researchgate.net

Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental work often leads to a deeper understanding than either approach could achieve alone. Hybrid approaches are particularly powerful in mechanistic studies.

For example, experimental observations of product distributions in a reaction can be rationalized by computationally modeling the various possible reaction pathways and their corresponding energy barriers. If a particular product is formed preferentially, the computational results should show a lower activation energy for the pathway leading to that product. This approach has been used to understand the regioselectivity in reactions like the nucleopalladation of alkenes. nih.gov

Analysis of Reaction Energetics and Transition States

The core of understanding a chemical reaction lies in the analysis of its energetics and the structure of its transition state(s). Computational chemistry provides detailed information on these aspects.

For any proposed reaction of this compound, such as its oxidation, reduction, or esterification, computational methods can be used to construct a detailed reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates.

Computational studies on alcohol dehydration, for example, have used DFT to locate the transition states and calculate the Gibbs free energy of activation. rsc.orgbohrium.com These calculations can distinguish between different mechanisms, such as stepwise E1 or concerted E2 pathways. bohrium.com Analysis of the transition state geometry reveals the extent of bond breaking and bond formation at the point of highest energy. For instance, in the acid-catalyzed hydration of an alkene, the transition state for the initial protonation step can be modeled to understand the factors that lead to Markovnikov or anti-Markovnikov selectivity. acs.org

Q & A

Q. What are the common synthetic routes for 3-Methylhex-5-en-1-ol, and how are they optimized for yield and purity?

Methodological Answer:

  • Oxidation/Reduction Pathways : The compound can be synthesized via oxidation of allylic alcohols using reagents like KMnO₄ or CrO₃, yielding aldehydes/ketones. Reduction of unsaturated precursors (e.g., using LiAlH₄) produces saturated alcohols. Optimization involves controlling reaction time and temperature to minimize side products .
  • Substitution Reactions : The hydroxyl group undergoes substitution with SOCl₂ or PBr₃ to form alkyl halides. Purity is enhanced by inert atmosphere conditions and stoichiometric control to avoid over-halogenation .
  • Characterization : Post-synthesis, GC-MS and NMR (¹H, ¹³C) are critical for verifying structural integrity. Key NMR signals include δ 1.43–2.17 ppm for methyl groups and δ 4.92–5.11 ppm for olefinic protons .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features indicate its structure?

Methodological Answer:

  • ¹H/¹³C NMR : The compound exhibits distinct signals for its hydroxyl-bearing tertiary carbon (δ 70–75 ppm in ¹³C NMR) and allylic protons (δ 4.9–5.1 ppm in ¹H NMR). Splitting patterns (e.g., triplet for terminal alkene protons) confirm stereochemistry .
  • IR Spectroscopy : A broad O-H stretch (~3400 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are diagnostic. GC-MS with electron ionization (EI) identifies molecular ion peaks at m/z 114 (M⁺) .
  • Comparative Analysis : Contrast with analogs like 4-Methyl-1-hexen-4-ol highlights shifts in chemical shifts due to structural variations .

Q. How does the hydroxyl group in this compound influence its reactivity in oxidation and substitution reactions?

Methodological Answer:

  • Steric Effects : The tertiary hydroxyl group hinders nucleophilic attacks, favoring elimination over substitution under acidic conditions (e.g., H₂SO₄ catalysis).
  • Oxidation : Selective oxidation of the alkene (e.g., epoxidation with mCPBA) preserves the hydroxyl group. Catalytic hydrogenation (Pd/C, H₂) reduces the double bond without affecting the alcohol .
  • Protection Strategies : Silane or acetyl protecting groups are used to prevent undesired hydroxyl reactivity during multi-step syntheses .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of this compound in catalytic hydrogenation reactions?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (DFT) models assess transition-state energies to predict preferential hydrogenation sites. For example, the terminal alkene in this compound is more reactive than internal alkenes due to lower steric hindrance .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. hexane) on reaction pathways. Polar solvents stabilize intermediates, altering regioselectivity .
  • Validation : Experimental data (e.g., GC-MS yields) are compared with computational predictions to refine force-field parameters .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare reaction conditions (e.g., reagent purity, temperature gradients) from literature. For instance, conflicting oxidation yields may arise from trace moisture in CrO₃ reactions .
  • Controlled Replication : Reproduce studies using standardized protocols (e.g., anhydrous solvents, inert atmospheres) to isolate variables.
  • Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) to detect low-abundance byproducts missed in older studies .

Q. What experimental designs are used to investigate the stereochemical outcomes of epoxidation in this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ Sharpless epoxidation conditions (Ti(OiPr)₄, chiral tartrate ligands) to induce enantioselectivity. Analyze products via chiral HPLC or polarimetry .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor either cis or trans epoxide formation. Low temperatures (-20°C) stabilize kinetic cis products .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration of epoxidized derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.